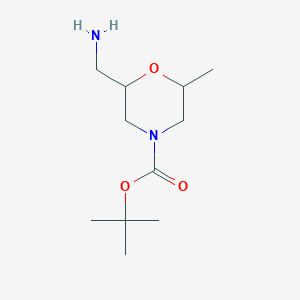![molecular formula C13H14F3N B6598884 (1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1428198-36-0](/img/structure/B6598884.png)
(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, also known as 3-benzyl-3-aza-6-trifluoromethylbicyclo[3.1.0]hexane (BZT), is a bicyclic organic compound with a unique structure that has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. BZT is a versatile building block that has been used to synthesize a variety of compounds, including heterocycles, natural products, and drugs. In addition, BZT has been studied for its potential as a catalyst in organic synthesis and as a therapeutic agent for diseases such as cancer, inflammation, and infection.
Scientific Research Applications
BZT has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of a variety of compounds, including heterocycles, natural products, and drugs. BZT has also been studied for its potential as a catalyst in organic synthesis and as a therapeutic agent for diseases such as cancer, inflammation, and infection. BZT has also been studied for its potential as a fluorescent probe for imaging and diagnostics, and as a reagent for the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of BZT is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. BZT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens. BZT has also been shown to interact with various receptors, including the estrogen receptor, the glucocorticoid receptor, and the androgen receptor. Additionally, BZT has been shown to interact with various transporters, including the organic cation transporter OCT2 and the organic anion transporter OATP1B1.
Biochemical and Physiological Effects
BZT has been studied for its potential biochemical and physiological effects. BZT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens. BZT has also been shown to interact with various receptors, including the estrogen receptor, the glucocorticoid receptor, and the androgen receptor. Additionally, BZT has been shown to interact with various transporters, including the organic cation transporter OCT2 and the organic anion transporter OATP1B1. BZT has also been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects.
Advantages and Limitations for Lab Experiments
BZT has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a variety of compounds, including heterocycles, natural products, and drugs. BZT is also a relatively inexpensive compound, making it an attractive option for lab experiments. Additionally, BZT has been studied for its potential as a catalyst in organic synthesis, making it a useful reagent for lab experiments.
However, there are also some limitations to using BZT in lab experiments. BZT is a relatively new compound and its mechanism of action is not yet fully understood, making it difficult to predict its effects in lab experiments. Additionally, BZT is a relatively unstable compound, making it difficult to store and handle.
Future Directions
In the future, BZT could be used in a variety of applications, including the synthesis of more complex compounds, the development of new therapeutic agents, the development of new imaging and diagnostic tools, and the development of new catalysts for organic synthesis. Additionally, further research into the mechanism of action of BZT could lead to a better understanding of its effects and potential therapeutic applications. Additionally, further research into the structure-activity relationships of BZT could lead to the development of more stable and effective compounds. Finally, further research into the safety and toxicity of BZT could lead to the development of more safe and effective compounds for use in lab experiments and therapeutic applications.
Synthesis Methods
BZT can be synthesized through a variety of methods, including the use of a Wittig reaction, a Grignard reaction, a Stille reaction, and a Suzuki-Miyaura coupling. The Wittig reaction involves the formation of an ylide from a phosphonium salt, which is then reacted with a carbonyl compound to form an alkene. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and magnesium, which is then reacted with a carbonyl compound to form an alcohol. The Stille reaction involves the formation of a palladium complex from a stannane, which is then reacted with a carbon-carbon bond forming reagent to form a new carbon-carbon bond. The Suzuki-Miyaura coupling involves the formation of a palladium complex from a boronic acid, which is then reacted with an organic halide to form a carbon-carbon bond.
properties
IUPAC Name |
(1R,5S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)12-10-7-17(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+,12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFFPVCTZBENW-FOSCPWQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)(F)F)CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)(F)F)CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

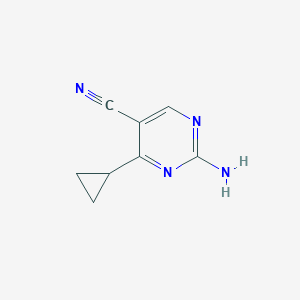
![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)


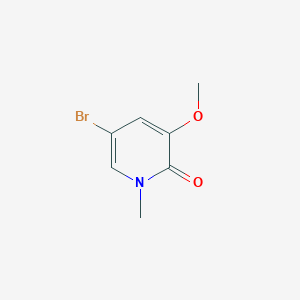
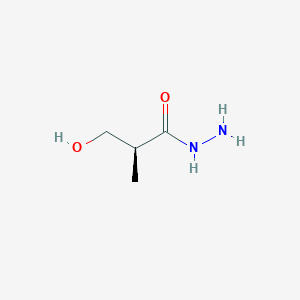
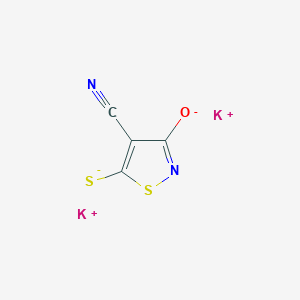

![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)

![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
